molecular formula C20H19ClFN3O2S2 B2455902 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 886955-93-7

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2455902
CAS No.: 886955-93-7
M. Wt: 451.96
InChI Key: YLNIDVOWDSWFRI-UHFFFAOYSA-N
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Description

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C20H19ClFN3O2S2 and its molecular weight is 451.96. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2S2/c1-27-16-7-6-15(21)19-18(16)23-20(29-19)25-10-8-24(9-11-25)17(26)12-28-14-4-2-13(22)3-5-14/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNIDVOWDSWFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including a piperazine moiety and a thioether group, suggest diverse biological activities and potential therapeutic applications. This article provides a comprehensive analysis of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural components:

  • Benzothiazole ring : Known for various biological activities.
  • Piperazine moiety : Associated with neuroactive properties.
  • Thioether group : Implicated in enhancing biological interactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related benzothiazole derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity LevelIC50 (µM)
Compound ASalmonella typhiModerate10.5
Compound BBacillus subtilisStrong3.2

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

EnzymeInhibition TypeIC50 (µM)
AChEInhibitor5.0
UreaseInhibitor2.5

Studies have shown that compounds with similar structures can effectively inhibit these enzymes, suggesting that this compound may have therapeutic potential in treating conditions related to enzyme dysregulation .

The biological activity of this compound is likely mediated through multiple pathways:

  • Interaction with Receptors : The piperazine moiety may interact with neurotransmitter receptors, influencing neurotransmission and potentially providing neuroprotective effects.
  • Electrophilic Substitution : The benzothiazole component can participate in electrophilic aromatic substitution reactions, enhancing its reactivity with biological targets .
  • Thioether Group Functionality : This may facilitate interactions with various biomolecules, potentially enhancing the compound's pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiazole derivatives, highlighting their potential in medicinal chemistry:

  • Antimicrobial Studies : Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial activity against a range of pathogens, making them promising candidates for drug development .
  • Neuroprotective Effects : Compounds containing piperazine and benzothiazole moieties have shown potential neuroprotective effects in preclinical models, indicating their applicability in treating neurodegenerative diseases .
  • Anticancer Properties : Some studies suggest that similar compounds possess anticancer properties through mechanisms involving apoptosis induction in cancer cells .

Scientific Research Applications

Structural Overview

The compound comprises several key structural components:

  • Piperazine moiety : Known for its role in drug design due to its ability to interact with various biological targets.
  • Benzothiazole group : This component is associated with diverse biological activities, including antimicrobial and anticancer properties.
  • Fluorophenyl thioether : This group enhances the compound's reactivity and potential interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and piperazine moieties exhibit significant antimicrobial properties. The chloro and methoxy substituents on the benzothiazole enhance its reactivity, potentially increasing its effectiveness against bacterial pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Preliminary studies have demonstrated its ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro experiments using cancer cell lines have indicated that treatment with this compound leads to reduced cell viability, suggesting it may serve as a lead compound for further development in cancer therapeutics.

Neuroprotective Effects

Given the structural similarities to other neuroprotective agents, this compound may also exhibit effects relevant to neurodegenerative diseases. Research has indicated that it could interact with neurotransmitter receptors, potentially influencing conditions such as Alzheimer's disease and other cognitive impairments.

Synthesis and Mechanism of Action

The synthesis of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the piperazine ring.
  • Introduction of the benzothiazole moiety through electrophilic substitution.
  • Coupling with the fluorophenyl thioether.

The compound's mechanism of action is believed to involve:

  • Binding to specific enzymes : Inhibiting their activity and disrupting cellular processes.
  • Modulating receptor activity : Interfering with signaling pathways that regulate cell growth and apoptosis .

In Vitro Studies

Several studies have utilized cell line experiments to assess the anticancer potential of this compound. For instance, treatment with varying concentrations led to a significant decrease in proliferation rates in breast cancer cell lines such as MCF7 and MDA-MB231.

Animal Models

In vivo studies have provided further evidence of the compound's therapeutic potential. Animal models treated with this compound exhibited notable reductions in tumor size compared to controls, supporting its efficacy as an anticancer agent .

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